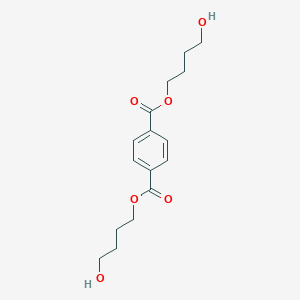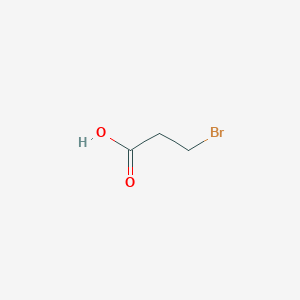
Anapterin
説明
科学的研究の応用
Functional Protein Networks Analysis : ANAT, an interactive software tool, utilizes Anapterin to elucidate functional networks of proteins. This tool aids in comprehensive network analysis and studying the crosstalk between autophagic and apoptotic cell death modules in humans (Yosef et al., 2011).
Protein Studies : this compound can be genetically incorporated into proteins in Saccharomyces cerevisiae for probing local structural changes, molecular interactions, protein folding, and localization (Lee et al., 2009).
Genetic Research : The Anabaptist Genealogy Database (AGDB), which includes this compound, is used for genetic research, particularly in mapping genes mutated in rare recessive disorders and providing genealogy assistance to researchers (Agarwala et al., 2003).
Biomedical Applications : this compound is noted for its benefits to humanity, especially in the creation of technologies that improve human health and generate wealth (Press, 2013).
Metabolic Studies : In the context of Neosartorya fischeri, the enzymatic products of anaPT and anaAT are acetylaszonalenin and aszonalenin, respectively, highlighting this compound's role in metabolism (Yin et al., 2009).
Medical Diagnosis : this compound is identified as a 7-substituted pterin in the urine of patients with an atypical, transient form of hyperphenylalaninemia, aiding in the diagnosis of this condition (Adler et al., 1991).
Phenylketonuria Research : It is excreted in patients with atypical phenylketonuria and is associated with an enzyme defect in the aromatic amino acid hydroxylating system (Adler et al., 1992).
Aging Research : this compound is also involved in aging research, particularly in databases like GenAge and AnAge, which are useful for studying the genetic basis of aging, comparative and evolutionary studies, and analyzing demographic mortality data (de Magalhães et al., 2009).
作用機序
Target of Action
Anapterin, also known as Aminopterin, primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimidines, the building blocks of DNA and RNA .
Mode of Action
This compound acts as a competitive inhibitor of DHFR . By binding to DHFR, it blocks the synthesis of tetrahydrofolate, thereby inhibiting the production of purines and pyrimidines . This results in a reduction of DNA, RNA, and protein synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid pathway . By inhibiting DHFR, this compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a critical step in the folic acid pathway. This disruption affects the synthesis of purines and pyrimidines, leading to a decrease in DNA and RNA production .
Result of Action
The primary result of this compound’s action is a reduction in DNA, RNA, and protein synthesis due to the inhibition of purine and pyrimidine production . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells. Therefore, this compound was once used as an antineoplastic agent in the treatment of pediatric leukemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other drugs or substances that can interact with this compound, and the specific characteristics of the target cells, such as their growth rate and stage in the cell cycle.
特性
IUPAC Name |
2-amino-7-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXRKRFGNHXANN-AWFVSMACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156397 | |
| Record name | Anapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13019-53-9 | |
| Record name | Anapterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013019539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)

![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)

![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)
![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)





![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)

